Cas no 2171948-33-5 (methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate)

Methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate is a spirocyclic compound featuring both amino and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid spirocyclic structure enhances stereochemical control, which is advantageous for the development of bioactive molecules. The presence of the methyl ester group allows for further derivatization, while the amino group provides a handle for additional functionalization. This compound is particularly useful in the synthesis of heterocyclic frameworks and as a building block for drug discovery. Its stability and well-defined reactivity profile make it a reliable choice for applications requiring precise molecular architecture.
methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate structure
2171948-33-5 structure
商品名:methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate
CAS番号:2171948-33-5
MF:C11H20N2O3
メガワット:228.288103103638
CID:5961807
PubChem ID:165597989

methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate
    • 2171948-33-5
    • EN300-1623286
    • methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
    • インチ: 1S/C11H20N2O3/c1-13-5-3-11(4-6-13)9(10(14)15-2)8(12)7-16-11/h8-9H,3-7,12H2,1-2H3
    • InChIKey: BYJHREVYYKDSOC-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C(=O)OC)C21CCN(C)CC2)N

計算された属性

  • せいみつぶんしりょう: 228.14739250g/mol
  • どういたいしつりょう: 228.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623286-5.0g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
5g
$3520.0 2023-06-04
Enamine
EN300-1623286-0.5g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
0.5g
$1165.0 2023-06-04
Enamine
EN300-1623286-1.0g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
1g
$1214.0 2023-06-04
Enamine
EN300-1623286-10000mg
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
10000mg
$5221.0 2023-09-22
Enamine
EN300-1623286-1000mg
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
1000mg
$1214.0 2023-09-22
Enamine
EN300-1623286-5000mg
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
5000mg
$3520.0 2023-09-22
Enamine
EN300-1623286-0.05g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
0.05g
$1020.0 2023-06-04
Enamine
EN300-1623286-10.0g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
10g
$5221.0 2023-06-04
Enamine
EN300-1623286-0.25g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
0.25g
$1117.0 2023-06-04
Enamine
EN300-1623286-2.5g
methyl 3-amino-8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
2171948-33-5
2.5g
$2379.0 2023-06-04

methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate 関連文献

methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylateに関する追加情報

Introduction to Methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate (CAS No. 2171948-33-5)

Methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate, identified by its CAS number 2171948-33-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic structure, featuring both oxygen and nitrogen heteroatoms, presents a unique framework that has garnered attention for its potential applications in drug discovery and molecular recognition.

The molecular architecture of this compound includes a spirocyclic core, which is a key feature that contributes to its distinct chemical and biological properties. The presence of both an oxa (oxygen) and an aza (nitrogen) group within the spirocycle creates a highly versatile scaffold. This dual heteroatom system not only enhances the compound's complexity but also opens up numerous possibilities for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in spirocyclic compounds due to their unique structural and functional characteristics. Spirocycles are known for their rigid three-dimensional structures, which can be advantageous in designing molecules with specific binding affinities and selectivities. The Methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate structure, with its spiro linkage between the oxacycle and azacycle, exemplifies this trend.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The spirocyclic core can serve as a scaffold for designing molecules that interact with biological targets in novel ways. For instance, the combination of an amino group and a carboxylate moiety provides opportunities for further derivatization into amides, esters, or other functional groups that can be tailored for specific biological activities.

The pharmaceutical industry has been particularly keen on exploring spirocyclic compounds due to their reported bioactivity in various therapeutic areas. Studies have shown that spirocyclic structures can exhibit properties such as improved solubility, better metabolic stability, and enhanced binding affinity to biological targets. The Methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate (CAS No. 2171948-33-5) is no exception, with preliminary studies suggesting its potential utility in the development of novel therapeutic agents.

Recent advances in computational chemistry have also facilitated the design and optimization of spirocyclic compounds like this one. Molecular modeling techniques allow researchers to predict the biological activity and binding properties of such molecules before they are synthesized, significantly reducing the time and cost associated with drug discovery. The integration of computational methods with traditional synthetic approaches has accelerated the development of new pharmacological entities.

The synthesis of complex spirocyclic compounds often presents significant challenges due to the intricate connectivity between the different ring systems. However, recent methodologies have made significant strides in simplifying these processes. For example, transition metal-catalyzed reactions have been employed to construct the spirocarbon framework efficiently. These advances have made it more feasible to access structurally complex molecules like the Methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate.

In addition to its synthetic appeal, this compound has shown promise in various biological assays. Preliminary data indicate that derivatives of this scaffold may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. While further research is needed to fully elucidate its pharmacological profile, these initial findings highlight its potential as a lead compound for drug development.

The versatility of the Methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate structure also makes it an attractive candidate for use in materials science applications beyond pharmaceuticals. Spirocyclic compounds are known for their unique optical and electronic properties, which can be exploited in the development of advanced materials such as organic semiconductors or luminescent probes.

In conclusion, Methyl 3-amino-8-methyl-1-oxaa-spiroro4.5decane-4-carboxylate (CAS No.2171948217194721827602182760221721719701721827602217218276022172182760221721827602217218276022172182760221721827602217218276022172182760221721827602217) represents a fascinating compound with diverse potential applications in pharmaceutical chemistry and beyond. Its unique structural features and promising biological activity make it a compelling subject for further investigation.

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